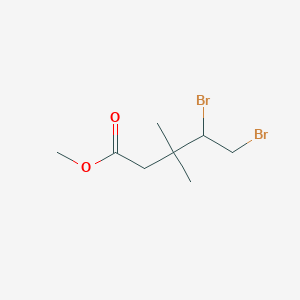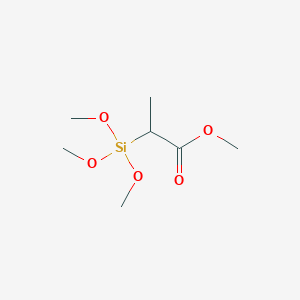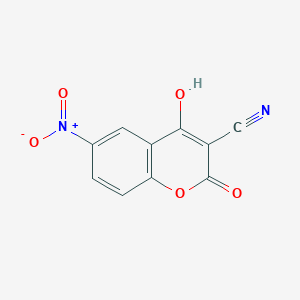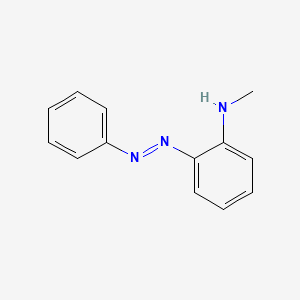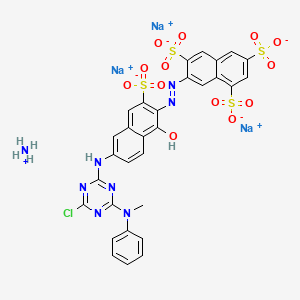
(2,2'-L-Serine)-gramicidin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-L-Serine)-gramicidin S is a synthetic derivative of gramicidin S, a well-known cyclic peptide antibiotic. Gramicidin S is known for its potent antimicrobial properties and is used in various medical and industrial applications. The modification with (2,2’-L-Serine) aims to enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-L-Serine)-gramicidin S typically involves the following steps:
Peptide Synthesis: The cyclic peptide backbone of gramicidin S is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Serine Modification: The incorporation of (2,2’-L-Serine) is achieved through selective coupling reactions, often using protecting groups to ensure specificity.
Cyclization: The linear peptide is cyclized under specific conditions to form the stable cyclic structure.
Industrial Production Methods: Industrial production of (2,2’-L-Serine)-gramicidin S involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: (2,2’-L-Serine)-gramicidin S can undergo oxidation reactions, particularly at the serine residues, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Enhanced antimicrobial activity.
Reduced Derivatives: Altered stability and solubility.
Substituted Derivatives: Improved specificity and potency.
科学研究应用
(2,2’-L-Serine)-gramicidin S has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its use in treating bacterial infections and as a component in drug delivery systems.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用机制
The mechanism of action of (2,2’-L-Serine)-gramicidin S involves:
Membrane Disruption: The cyclic peptide structure allows it to insert into bacterial membranes, disrupting their integrity and leading to cell lysis.
Molecular Targets: Primarily targets bacterial cell membranes, but may also interact with other cellular components.
Pathways Involved: Involves pathways related to membrane permeability and ion transport.
相似化合物的比较
Gramicidin S: The parent compound, known for its antimicrobial properties.
Bacitracin: Another cyclic peptide antibiotic with a different mechanism of action.
Polymyxin B: A cyclic peptide antibiotic that targets bacterial membranes.
Uniqueness:
Enhanced Stability: The incorporation of (2,2’-L-Serine) enhances the stability of the compound.
Improved Activity: Modifications can lead to improved antimicrobial activity and specificity.
This structure provides a comprehensive overview of (2,2’-L-Serine)-gramicidin S. For detailed and specific information, consulting scientific literature and reliable sources is recommended.
属性
CAS 编号 |
75993-96-3 |
|---|---|
分子式 |
C48H84N12O12 |
分子量 |
1021.3 g/mol |
IUPAC 名称 |
(3S,6S,9S,12S,15S,21S,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-bis(hydroxymethyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H84N12O12/c1-25(2)21-31-41(65)55-33(23-61)47(71)59-19-11-15-35(59)43(67)58-38(28(7)8)46(70)52-30(14-10-18-50)40(64)54-32(22-26(3)4)42(66)56-34(24-62)48(72)60-20-12-16-36(60)44(68)57-37(27(5)6)45(69)51-29(13-9-17-49)39(63)53-31/h25-38,61-62H,9-24,49-50H2,1-8H3,(H,51,69)(H,52,70)(H,53,63)(H,54,64)(H,55,65)(H,56,66)(H,57,68)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI 键 |
HKFAPAJSPVVFOZ-YRYMBYOHSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)

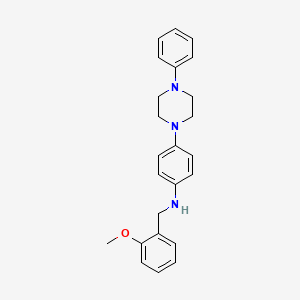


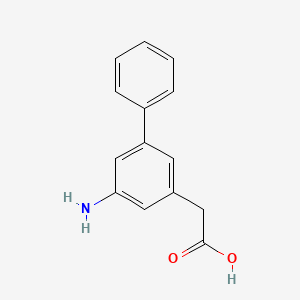
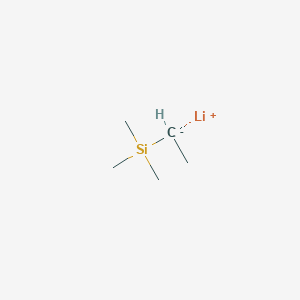
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
